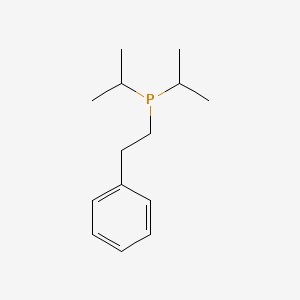
(2-Phenylethyl)di(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylethyl)di(propan-2-yl)phosphane is a tertiary phosphine compound with the molecular formula C14H23P. It is characterized by the presence of a phosphorous atom bonded to two isopropyl groups and a 2-phenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethyl)di(propan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorophosphine with phenylethylmagnesium bromide followed by the addition of isopropylmagnesium chloride can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenylethyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.
Coordination: The phosphine can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated or acylated phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
(2-Phenylethyl)di(propan-2-yl)phosphane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Phenylethyl)di(propan-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing reactive intermediates and enhancing the reactivity of the metal.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: A bidentate ligand with similar isopropyl groups but different coordination properties.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another tertiary phosphine with bulky cyclohexyl groups, used in similar catalytic applications.
Uniqueness
(2-Phenylethyl)di(propan-2-yl)phosphane is unique due to its specific combination of phenylethyl and isopropyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other phosphines may not perform as well.
Propriétés
Numéro CAS |
311817-70-6 |
|---|---|
Formule moléculaire |
C14H23P |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-phenylethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H23P/c1-12(2)15(13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clé InChI |
YRCRBMGGDUYSIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CCC1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
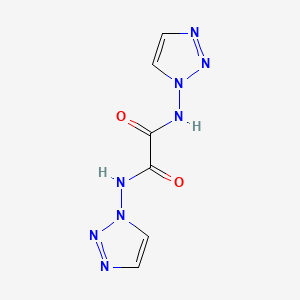
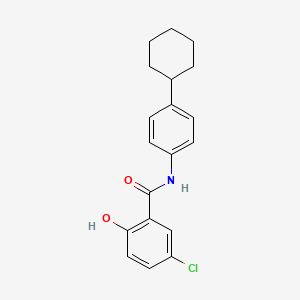
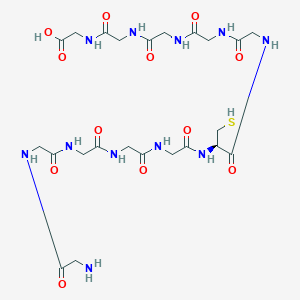

![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
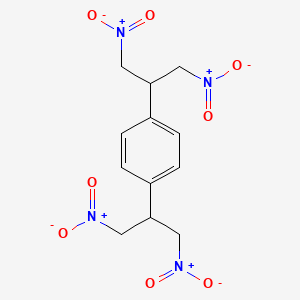
![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)

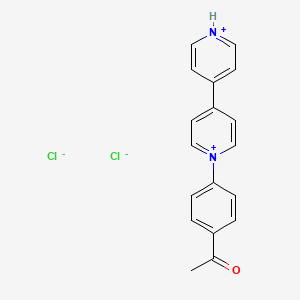
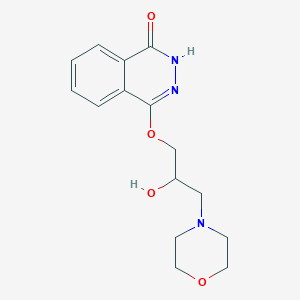
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
